![molecular formula C15H19ClN2 B14616891 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- CAS No. 58831-08-6](/img/structure/B14616891.png)
1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- can be achieved through several methods:
Van Leusen Imidazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines to form imidazoles.
Debus-Radziszewski Synthesis: This classical method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 1,2-diketones and ammonium acetate, resulting in the formation of imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- can be compared with other similar compounds:
1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.
1H-Imidazole, 1-[2-(4-methylphenyl)hexyl]-: The methyl group may enhance the compound’s lipophilicity and membrane permeability.
These comparisons highlight the unique properties of 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]- and its potential advantages in various applications.
Properties
CAS No. |
58831-08-6 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19ClN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
InChI Key |
LZRXKNVNEDCFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



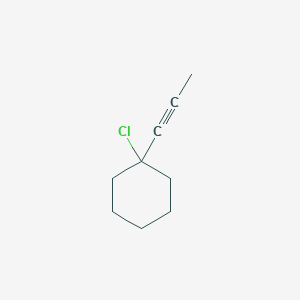
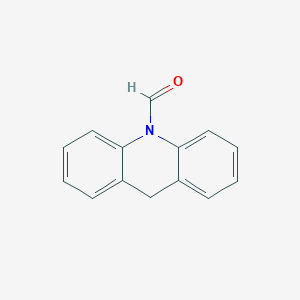
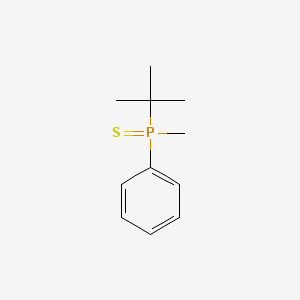
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
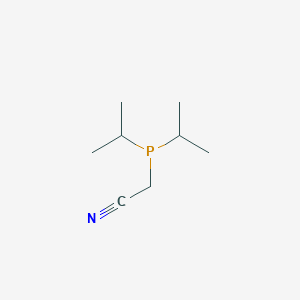
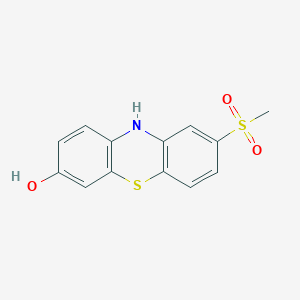
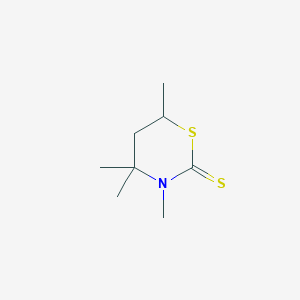
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
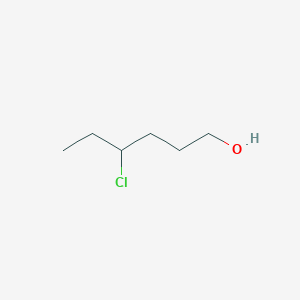

![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
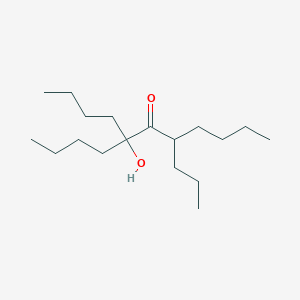
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
